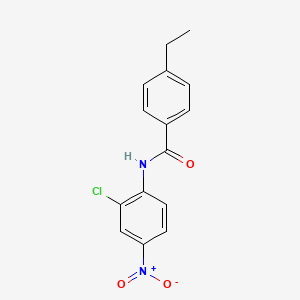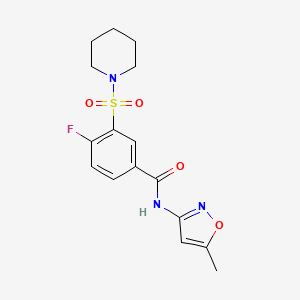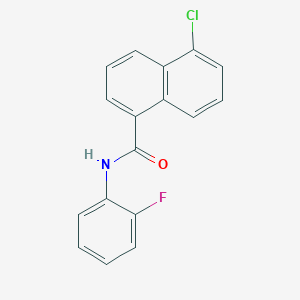![molecular formula C20H18N2O3 B4406838 N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)
N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide
説明
N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF belongs to the class of organic compounds known as benzamides and is widely used in various fields of research, including pharmaceuticals, biotechnology, and material science.
作用機序
The exact mechanism of action of DMF is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMF has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. DMF has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. DMF has been shown to increase the production of glutathione, a potent antioxidant that helps protect cells from oxidative damage. DMF has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of DMF is its versatility in various fields of research. DMF is a highly stable compound that can be easily synthesized and purified. DMF is also relatively inexpensive compared to other chemicals used in research.
One limitation of DMF is its potential toxicity. DMF has been shown to be toxic to some cell types at high concentrations. DMF can also be a potent irritant to the skin and eyes, and precautions should be taken when handling this compound.
将来の方向性
Future research on DMF could focus on the identification of new therapeutic targets for the treatment of various diseases. DMF could also be used as a tool for the development of new materials with unique properties. Further studies could also investigate the potential use of DMF in combination with other drugs to enhance their efficacy.
科学的研究の応用
DMF has been extensively studied for its potential use in various scientific fields. In the pharmaceutical industry, DMF has been investigated for its antitumor, anti-inflammatory, and immunomodulatory properties. DMF has also been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disorder of the central nervous system.
In the field of biotechnology, DMF has been used as a solvent in the synthesis of peptides and proteins. DMF has also been used as a reactant in the preparation of various types of polymers, including polyamides and polyurethanes.
特性
IUPAC Name |
N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-9-10-15(12-14(13)2)19(23)21-16-6-3-4-7-17(16)22-20(24)18-8-5-11-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWGPQAJEKTGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-ethylphenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4406755.png)
![4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4406757.png)
![2-[(4-fluorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4406774.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)

![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)

![N,N'-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406829.png)
![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)
![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)
![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4406865.png)